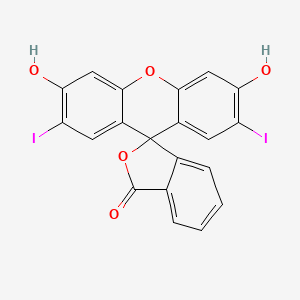
2',7'-Diiodofluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,7’-Diiodofluorescein is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the substitution of iodine atoms at the 2’ and 7’ positions of the fluorescein molecule. It is widely used in various scientific fields due to its unique photophysical properties, including its ability to emit fluorescence when exposed to light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,7’-Diiodofluorescein typically involves the iodination of fluorescein. The process begins with the reaction of fluorescein with iodine and an oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective iodination at the 2’ and 7’ positions .
Industrial Production Methods: Industrial production of 2’,7’-Diiodofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,7’-Diiodofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms, reverting the compound back to fluorescein or other intermediates.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized fluorescein derivatives .
Wissenschaftliche Forschungsanwendungen
2’,7’-Diiodofluorescein has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’,7’-Diiodofluorescein involves its ability to absorb light and emit fluorescence. The iodine atoms enhance the compound’s photophysical properties, making it highly fluorescent. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its subsequent emission of fluorescence .
Vergleich Mit ähnlichen Verbindungen
2’,7’-Dichlorofluorescein: Similar in structure but with chlorine atoms instead of iodine.
4,5-Diiodofluorescein: Another derivative with iodine substitutions at different positions, affecting its fluorescence characteristics.
Eosin Y: A brominated derivative of fluorescein used in various staining techniques.
Uniqueness: 2’,7’-Diiodofluorescein is unique due to its specific iodine substitutions, which enhance its fluorescence intensity and stability compared to other derivatives. This makes it particularly useful in applications requiring high sensitivity and precision .
Eigenschaften
CAS-Nummer |
83498-89-9 |
|---|---|
Molekularformel |
C20H10I2O5 |
Molekulargewicht |
584.1 g/mol |
IUPAC-Name |
3',6'-dihydroxy-2',7'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H10I2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H |
InChI-Schlüssel |
YUOSDRMYPOJFCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)I)O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


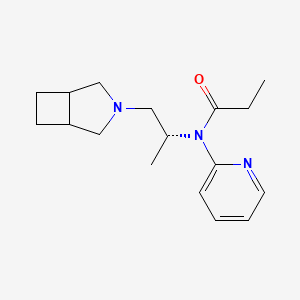
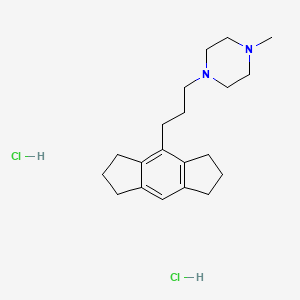

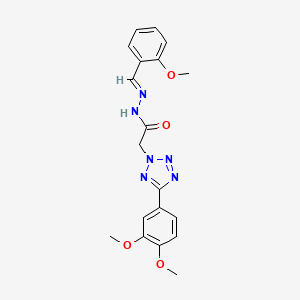
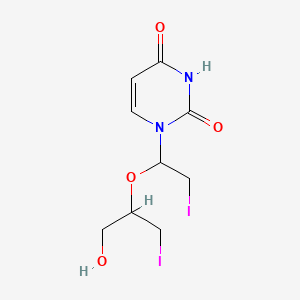
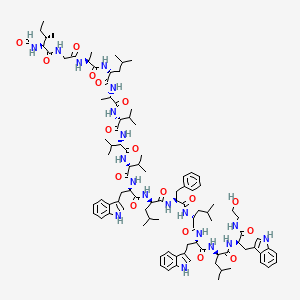
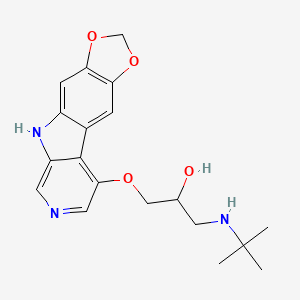
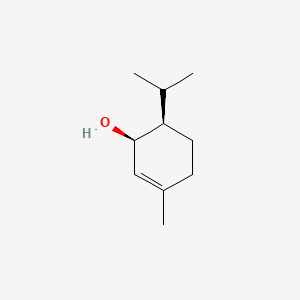
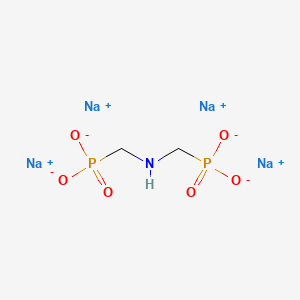
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)



![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
